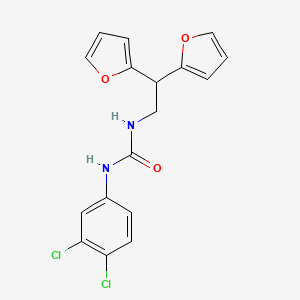

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Description

Properties

IUPAC Name |

1-[2,2-bis(furan-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3/c18-13-6-5-11(9-14(13)19)21-17(22)20-10-12(15-3-1-7-23-15)16-4-2-8-24-16/h1-9,12H,10H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHDNHCOOBAFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea, with the CAS number 2185590-64-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

- Molecular Formula: CHClNO

- Molecular Weight: 365.21 g/mol

- Structure: The compound features a urea moiety substituted with a dichlorophenyl group and a di(furan-2-yl)ethyl group.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dichlorophenyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity. For instance, studies have shown that derivatives containing halogenated phenyl groups demonstrate improved efficacy against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Amphotericin B | 0.50 | Cryptococcus neoformans |

| Ciprofloxacin | ≤1 - >5 | S. aureus, E. coli |

The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established in the literature but are anticipated to be competitive with existing antimicrobial agents based on structural analogies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. For example, related compounds have shown cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The mechanism of action typically involves the induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity: The lipophilic nature of the furan substituents may enhance membrane permeability, leading to cell lysis.

- Interference with Nucleic Acid Synthesis: Some derivatives affect DNA replication and transcription processes.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

-

Antimicrobial Efficacy: A study demonstrated that phenyl-substituted ureas exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

"The presence of electron-withdrawing groups like chlorine enhances the antibacterial potency."

-

Cytotoxic Screening: Another investigation into urea derivatives indicated promising results for anticancer applications, particularly in inhibiting tumor growth in vivo.

"Compounds similar to this compound showed IC50 values indicative of strong cytotoxic effects on various cancer cell lines."

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Ureas

Substituent Effects on Bioactivity

The 3,4-dichlorophenyl group is shared across multiple urea derivatives, but variations in the opposing substituent significantly alter biological and physicochemical properties:

- Key Observations: The furan substituent in the target compound may enhance π-π stacking or hydrogen bonding in biological systems compared to Diuron’s dimethyl group, which primarily increases lipophilicity . Simplification to methyl (DCPMU) reduces herbicidal potency, highlighting the necessity of bulky substituents for target engagement .

Environmental and Metabolic Stability

Degradation Pathways :

Ecotoxicity :

- Diuron’s dimethyl group correlates with high aquatic toxicity (EC50 < 1 mg/L for algae) . The target compound’s furan substituents might mitigate this through reduced bioavailability or altered mode of action.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm; dichlorophenyl signals at δ 7.1–7.5 ppm) .

- IR Spectroscopy : Urea carbonyl stretching (~1640–1680 cm⁻¹) and furan C-O-C vibrations (~1010 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to verify purity .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

How do modifications to the urea backbone or substituent groups influence the compound's bioactivity and selectivity?

Advanced Research Focus

Structural analogs highlight key SAR trends:

| Analog | Modification | Biological Impact |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)urea | Methoxy substituents | Enhanced kinase inhibition due to electron-donating groups |

| 1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea | Furan positional isomerism | Reduced solubility but increased metabolic stability |

| Key Insights : |

- Electron-withdrawing groups (e.g., Cl, F) on the aryl ring improve target binding but may reduce solubility .

- Bulky substituents (e.g., di(furan)ethyl) enhance selectivity for hydrophobic binding pockets .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound, particularly in anticancer or antimicrobial contexts?

Q. Advanced Research Focus

- In Vitro :

- Kinase inhibition assays (e.g., EGFR, VEGFR) to assess anticancer potential .

- Microdilution assays against Gram-positive bacteria (e.g., S. aureus) to test antimicrobial activity .

- In Vivo :

- Xenograft models (e.g., murine breast cancer) for efficacy and toxicity profiling .

- Pharmacokinetic studies in rodents to evaluate bioavailability and metabolic stability .

How can computational methods like quantum chemical calculations aid in predicting reaction pathways or biological interactions for this compound?

Q. Advanced Research Focus

- Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, reducing trial-and-error in synthesis .

- Docking Simulations : Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinases) by modeling ligand-receptor interactions .

- ADMET Prediction : Tools like SwissADME estimate solubility, logP, and toxicity profiles to prioritize analogs .

What strategies are recommended for resolving contradictions in published data regarding the compound's biological activity or physicochemical properties?

Q. Advanced Research Focus

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and protocols to isolate variability .

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .

- Meta-Analysis : Aggregate data from structurally similar compounds to identify trends (e.g., dichlorophenyl moieties correlating with cytotoxicity) .

What experimental design principles should be applied to minimize variability and optimize reproducibility in studies involving this compound?

Q. Advanced Research Focus

- Factorial Design : Use DOE (Design of Experiments) to systematically vary parameters (e.g., concentration, incubation time) and identify significant factors .

- Blocking : Control for batch-to-batch variability in compound synthesis by randomizing experimental runs .

- Blinding : Implement double-blinding in biological assays to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.